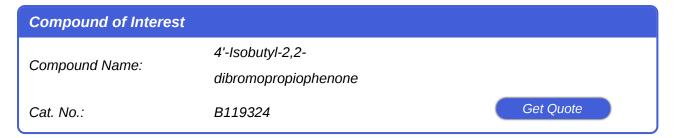


An In-depth Technical Guide to 4'-Isobutyl-2,2-dibromopropiophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Isobutyl-2,2-dibromopropiophenone is a halogenated aromatic ketone. Its molecular structure, characterized by an isobutyl group, a phenyl ring, and a dibrominated propiophenone moiety, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectral characteristics. While specific experimental data for this compound is not widely available in public literature, this guide consolidates known information and provides expert analysis based on established chemical principles.

Molecular Structure and Chemical Identity

4'-Isobutyl-2,2-dibromopropiophenone is a derivative of propiophenone, featuring an isobutyl substituent at the para position of the phenyl ring and two bromine atoms on the alpha carbon of the propanone chain.

Table 1: Chemical Identity of 4'-Isobutyl-2,2-dibromopropiophenone



Identifier	Value
IUPAC Name	2,2-dibromo-1-(4-isobutylphenyl)propan-1-one
Synonyms	2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]-1- propanone
CAS Number	104483-05-8[1][2][3][4]
Molecular Formula	C13H16Br2O[2][3][4]
Molecular Weight	348.07 g/mol [2][3]
Canonical SMILES	CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br[2]
InChI	InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5- 10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3[2]
InChIKey	Not readily available

Physicochemical Properties

While extensive experimental data is not publicly available, some basic physicochemical properties can be summarized from supplier information.

Table 2: Physicochemical Properties of 4'-Isobutyl-2,2-dibromopropiophenone

Property	Value
Appearance	White to off-white solid
Solubility	Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone.
Storage	Recommended storage at -20°C for long-term stability.[2]

Synthesis and Experimental Protocols



A specific, detailed experimental protocol for the synthesis of **4'-Isobutyl-2,2-dibromopropiophenone** is not available in peer-reviewed literature. However, a plausible synthetic route can be devised based on general organic chemistry principles for the bromination of ketones. The likely starting material for this synthesis is 4'-isobutylpropiophenone.

Proposed Synthesis Workflow

The synthesis would likely involve the α , α -dibromination of 4'-isobutylpropiophenone. This can be achieved using a suitable brominating agent, often in the presence of a catalyst or under specific reaction conditions to promote the double halogenation.

Caption: Proposed workflow for the synthesis of **4'-Isobutyl-2,2-dibromopropiophenone**.

Detailed Hypothetical Experimental Protocol

- Reaction Setup: To a solution of 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Brominating Agent: Slowly add a brominating agent, such as elemental bromine
 (2 equivalents) or N-bromosuccinimide (NBS) (2 equivalents), to the reaction mixture. The
 addition is typically carried out at room temperature or slightly elevated temperatures. The
 use of a catalyst, such as a small amount of HBr, may be employed to facilitate the reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
- Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The
 excess bromine can be quenched by the addition of a saturated solution of sodium
 thiosulfate. The reaction mixture is then typically diluted with water and extracted with an
 organic solvent like dichloromethane or ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can



be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectral Data

As experimental spectra for **4'-Isobutyl-2,2-dibromopropiophenone** are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	2H	Aromatic (ortho to C=O)
~7.2 - 7.3	d	2H	Aromatic (meta to C=O)
~2.6	S	3H	-C(Br₂)CH₃
~2.5	d	2H	-CH2-CH(CH3)2
~1.9	m	1H	-CH2-CH(CH3)2
~0.9	d	6H	-CH ₂ -CH(CH ₃) ₂

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~190	C=O
~145	Aromatic (C-isobutyl)
~135	Aromatic (C-C=O)
~130	Aromatic (CH, ortho to C=O)
~129	Aromatic (CH, meta to C=O)
~60	-C(Br ₂)CH ₃
~45	-CH ₂ -CH(CH ₃) ₂
~30	-CH ₂ -CH(CH ₃) ₂
~25	-C(Br ₂)CH ₃
~22	-CH ₂ -CH(CH ₃) ₂

Table 5: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ^{−1})	Intensity	Assignment
~2960-2870	Medium	C-H stretching (aliphatic)
~1690	Strong	C=O stretching (ketone)
~1605	Medium	C=C stretching (aromatic)
~820	Strong	C-H bending (para- disubstituted aromatic)
~600-500	Strong	C-Br stretching

Table 6: Predicted Mass Spectrometry (MS) Data



m/z	Interpretation
346, 348, 350	[M] ⁺ isotopic cluster due to two bromine atoms
267, 269	[M - Br]+
188	[M - CBr ₂ CH ₃] ⁺
147	[C10H15O] ⁺
133	[C ₉ H ₁₃] ⁺
119	[C ₉ H ₁₁] ⁺
91	[C ₇ H ₇]+

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of **4'-Isobutyl-2,2-dibromopropiophenone** are not documented in the public domain. However, the presence of the isobutylphenyl group, a key pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggests potential for anti-inflammatory activity. Halogenated compounds, in general, exhibit a wide range of biological activities, including antimicrobial, and cytotoxic effects. The introduction of bromine atoms can enhance the lipophilicity and reactivity of the molecule, potentially influencing its interaction with biological targets.

Hypothetical Signaling Pathway Involvement

Given its structural similarity to precursors of anti-inflammatory drugs, **4'-Isobutyl-2,2-dibromopropiophenone**, or its derivatives, could potentially interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). However, without experimental data, this remains speculative.

Caption: Hypothetical interaction of **4'-Isobutyl-2,2-dibromopropiophenone** with a biological target.

Conclusion

4'-Isobutyl-2,2-dibromopropiophenone is a chemical compound with potential applications in synthetic organic chemistry. While detailed experimental data is scarce, this guide provides a



comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics based on established chemical principles. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic profile, and biological activities. This information will be crucial for its potential application in drug discovery and development.

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